

Application Note: Purification of 2-Chloro-5-nitroaniline by Recrystallization

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Compound of Interest

Compound Name: 2-Chloro-5-nitroaniline

Cat. No.: B146338

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Introduction

2-Chloro-5-nitroaniline is a key organic intermediate utilized in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] The purity of this compound is critical for the successful synthesis of downstream products. Recrystallization is a standard and effective technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. This document provides a detailed protocol for the purification of **2-Chloro-5-nitroaniline** using methanol as the recrystallization solvent.

Safety Precautions

2-Chloro-5-nitroaniline is a hazardous substance and must be handled with extreme care. It is classified as acutely toxic via oral, dermal, and inhalation routes, and may cause damage to organs through prolonged or repeated exposure.[2][3]

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[4] All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]
- **Handling:** Avoid the formation of dust.[2] Ensure adequate ventilation. Do not eat, drink, or smoke in the work area.[3]

- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[2]
- Disposal: Dispose of all chemical waste according to institutional and local regulations.

Data Summary

The physical and chemical properties of **2-Chloro-5-nitroaniline** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[2][5]
Molecular Weight	172.57 g/mol	[2][5]
Appearance	Yellow to orange solid	[6]
Melting Point	125-129 °C	[6]
Boiling Point	323.4 °C	[6]
Solubility	Soluble in methanol and chloroform	[6]

Experimental Protocol

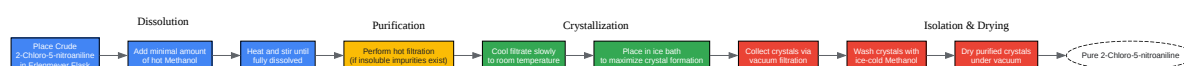
This protocol details the recrystallization of **2-Chloro-5-nitroaniline** from methanol.

Materials and Equipment

- Crude **2-Chloro-5-nitroaniline**
- Methanol (ACS grade or higher)
- Activated Carbon (optional, for colored impurities)
- Erlenmeyer flasks
- Hot plate with stirring capability

- Magnetic stir bar
- Glass funnel
- Filter paper
- Büchner funnel and vacuum flask
- Vacuum source
- Spatula
- Watch glass
- Ice bath
- Drying oven or desiccator

Workflow Diagram



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Caption: Workflow for the purification of **2-Chloro-5-nitroaniline**.

Step-by-Step Procedure

- Dissolution:
 - Place the crude **2-Chloro-5-nitroaniline** into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

- In a chemical fume hood, add a small amount of methanol to the flask.
- Gently heat the mixture on a hot plate with constant stirring. Continue to add methanol portion-wise until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure a good yield.^[7] A ratio of 2-3 mL of methanol per gram of solid can be used as a starting point.^[8]
- Decolorization (Optional):
 - If the solution is highly colored, remove it from the heat and allow it to cool slightly.
 - Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.^[7]
 - Reheat the solution to boiling for a few minutes. Caution: Do not add activated carbon to a boiling solution, as this may cause violent bumping.^[7]
- Hot Filtration:
 - If activated carbon was used or if insoluble impurities are present, perform a hot filtration.
 - Preheat a clean glass funnel and a receiving Erlenmeyer flask by placing them on the hot plate or in an oven.
 - Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated receiving flask. This step should be done quickly to prevent premature crystallization in the funnel.^[7]
- Crystallization:
 - Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.^[7]
 - Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.^[7]

- Isolation of Crystals:
 - Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold methanol.
 - Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.
 - Wash the collected crystals with a minimal amount of ice-cold methanol to rinse away any remaining soluble impurities.[7]
- Drying:
 - Allow the crystals to air-dry on the filter for a few minutes by drawing air through the funnel.
 - Transfer the purified crystals to a watch glass and dry them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Troubleshooting

Issue	Possible Cause	Recommended Solution
Low Yield	Too much solvent was used during dissolution.	Use the minimum amount of hot solvent required to dissolve the crude product.[7]
Premature crystallization during hot filtration.	Ensure the funnel and receiving flask are adequately preheated.[7]	
Product is still colored	Colored impurities co-crystallized with the product.	Add a small amount of activated carbon to the hot solution before filtration.[7]
Oiling Out / No Crystals Form	The solution is supersaturated or cooled too quickly.	Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7]
High concentration of impurities.	The crude material may require a preliminary purification step, such as column chromatography, before recrystallization.[7]	

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